5-Hydroxy-2-(3-methoxystyryl)naphtho[1,2-b]furan-3-carbaldehyde
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Overview
Description
5-Hydroxy-2-(3-methoxystyryl)naphtho[1,2-b]furan-3-carbaldehyde is a complex organic compound with a molecular formula of C18H14O4 and a molecular weight of 294.30 g/mol. This compound is part of the naphtho[1,2-b]furan family and is known for its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-(3-methoxystyryl)naphtho[1,2-b]furan-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxystyryl derivatives with naphtho[1,2-b]furan-3-carbaldehyde under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid or sulfuric acid, and the process may involve heating to promote the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-2-(3-methoxystyryl)naphtho[1,2-b]furan-3-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium methoxide (NaOCH3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
This compound has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis. In biological research, it can be employed as a probe to study enzyme activities and molecular interactions. In the medical field, derivatives of this compound may be explored for their potential therapeutic properties.
Mechanism of Action
The mechanism by which 5-Hydroxy-2-(3-methoxystyryl)naphtho[1,2-b]furan-3-carbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
5-Hydroxy-2-(4-hydroxy-3-methoxystyryl)-1-methylquinolinium (HMQ-TMS)
5-Hydroxy-2-(3-methoxystyryl)-1-benzofuran-3-carbaldehyde
Uniqueness: 5-Hydroxy-2-(3-methoxystyryl)naphtho[1,2-b]furan-3-carbaldehyde is unique due to its specific structural features, such as the presence of the naphtho[1,2-b]furan core and the 3-methoxystyryl group
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Properties
IUPAC Name |
5-hydroxy-2-[(E)-2-(3-methoxyphenyl)ethenyl]benzo[g][1]benzofuran-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O4/c1-25-15-6-4-5-14(11-15)9-10-21-19(13-23)18-12-20(24)16-7-2-3-8-17(16)22(18)26-21/h2-13,24H,1H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTQOSLNIQYSDK-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC2=C(C3=C(O2)C4=CC=CC=C4C(=C3)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C2=C(C3=C(O2)C4=CC=CC=C4C(=C3)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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